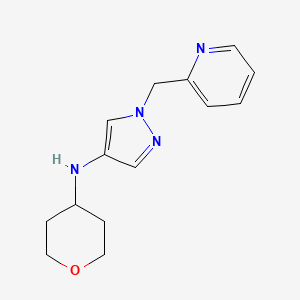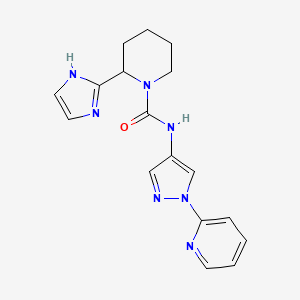![molecular formula C17H21ClFN3O B7639542 2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a potent inhibitor of a specific protein known as protein kinase B (PKB), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Mécanisme D'action
2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride inhibits this compound by binding to its active site, thereby preventing its activation. This compound activation is essential for various cellular processes, including cell growth, proliferation, and survival. Inhibition of this compound by this compound induces apoptosis in cancer cells and reduces insulin resistance in diabetic patients.
Biochemical and Physiological Effects:
Inhibition of this compound by this compound has several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase pathway, which is a key regulator of programmed cell death. It reduces insulin resistance in diabetic patients by increasing glucose uptake in skeletal muscle and adipose tissue. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride has several advantages and limitations for lab experiments. Its potent inhibitory effect on this compound makes it an excellent tool for studying the role of this compound in various cellular processes. However, its high potency may also lead to off-target effects, which may complicate the interpretation of results. Its hydrochloride salt form also makes it more soluble in water, which is advantageous for in vitro experiments.
Orientations Futures
There are several future directions for research on 2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride. One potential direction is to study its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been implicated in the pathogenesis of these diseases, and inhibition of this compound by this compound may have therapeutic potential. Another direction is to study its potential applications in combination therapy with other drugs, such as chemotherapy drugs, to enhance their efficacy. Finally, more research is needed to understand the potential off-target effects of this compound and develop strategies to minimize them.
Méthodes De Synthèse
The synthesis of 2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with 3-(pyridin-3-ylmethylamino)propan-1-ol in the presence of a base to form 4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide. The second step involves the reaction of the above compound with hydrochloric acid and 2-fluorobenzoyl chloride to form this compound.
Applications De Recherche Scientifique
2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It is a potent inhibitor of this compound, which is a key regulator of various cellular processes, including cell growth, proliferation, and survival. Inhibition of this compound by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce insulin resistance in diabetic patients.
Propriétés
IUPAC Name |
2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O.ClH/c1-13-5-6-15(16(18)10-13)17(22)21-9-3-8-20-12-14-4-2-7-19-11-14;/h2,4-7,10-11,20H,3,8-9,12H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZSDJZUYICEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCCNCC2=CN=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)




![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)
![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)



![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7639581.png)